[(3-Methylthiophen-2-yl)methyl](propyl)amine
Overview
Description
“(3-Methylthiophen-2-yl)methylamine” is a chemical compound with the molecular formula C9H15NS . It is related to a class of compounds known as thiophenes, which are aromatic compounds with a sulfur atom in the ring structure .
Molecular Structure Analysis
The molecular structure of “(3-Methylthiophen-2-yl)methylamine” consists of a thiophene ring (a five-membered ring with one sulfur atom and four carbon atoms) attached to a propylamine group via a methylene bridge . The thiophene ring contains a methyl group, which contributes to the compound’s overall molecular weight of 169.29 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methylthiophen-2-yl)methylamine” include a molecular weight of 169.29 . Other properties such as density, melting point, boiling point, and flash point were not available in the sources I found .Scientific Research Applications
- Thiophene derivatives, including (3-Methylthiophen-2-yl)methylamine, are promising candidates for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their structural and electronic properties .
Organic Electronics and Materials:
Medicinal Chemistry:
properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-3-5-10-7-9-8(2)4-6-11-9/h4,6,10H,3,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBOXVIFRMMJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CS1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methylthiophen-2-yl)methyl](propyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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